N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Description

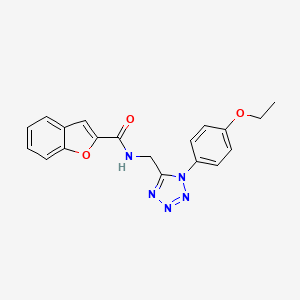

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran carboxamide core linked to a tetrazole moiety via a methyl bridge.

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c1-2-26-15-9-7-14(8-10-15)24-18(21-22-23-24)12-20-19(25)17-11-13-5-3-4-6-16(13)27-17/h3-11H,2,12H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCAHBZNLIDCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and hypolipidemic effects. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 404.4 g/mol. It features a benzofuran core linked to a tetrazole moiety, which is known for its diverse biological activities. The specific arrangement of functional groups plays a crucial role in its interaction with biological targets.

Target Enzymes and Pathways

The primary mechanism of action involves the inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) , an enzyme in the methylerythritol phosphate (MEP) pathway responsible for isoprene synthesis. By inhibiting DXR, the compound disrupts this pathway, potentially leading to reduced growth and survival of certain bacteria and parasites.

Biochemical Pathways Affected

The MEP pathway is vital for the biosynthesis of isoprenoids, which are essential for various cellular functions in microorganisms. Inhibition of this pathway may result in antimicrobial effects, making it a promising candidate for further development as an antibiotic or antiparasitic agent.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties against various strains such as Escherichia coli and Bacillus subtilis. For instance, related benzofuran derivatives showed promising results in vitro against these pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through structure-activity relationship studies. Compounds featuring the benzofuran scaffold have demonstrated cytotoxic effects against cancer cell lines. For example, some derivatives showed IC50 values indicating effective inhibition of cell proliferation in various cancer models . The presence of specific substituents on the benzofuran ring correlates with enhanced activity against cancer cells.

Hypolipidemic Effects

In animal models, particularly those induced with hyperlipidemia, related compounds have shown significant reductions in plasma triglycerides and improvements in lipid profiles. For instance, at a dosage of 15 mg/kg body weight, certain benzofuran derivatives effectively lowered triglyceride levels after administration .

Case Studies

Scientific Research Applications

Anticancer Activity

Research indicates that N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. In studies evaluating several tetrazole derivatives, compounds with the 4-ethoxyphenyl group have shown maximal activity against multidrug-resistant cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 4l | 1.3 - 8.1 | HT-29 |

| 5b | 0.3 - 7.4 | Various |

| Reference | 15 | HL-60 |

The above table summarizes the IC50 values for selected compounds, indicating their potency in inhibiting tumor cell proliferation.

Study on Anticancer Effects

A recent study evaluated the cytotoxicity of this compound against various cancer cell lines, including HT29 (colon cancer) and HL60 (leukemia). The findings indicated that this compound effectively inhibited cell proliferation at low concentrations (IC50 values ranging from 0.3 to 8.1 nM), highlighting its potential as a therapeutic agent in oncology .

Structure Activity Relationship Analysis

Further investigations into structure activity relationships (SAR) have demonstrated that modifications in substituents on the tetrazole ring significantly affect biological activity. For instance, compounds bearing electron-donating groups like methoxy or ethoxy exhibited enhanced anticancer properties compared to those with electron-withdrawing groups .

Comparison with Similar Compounds

Tetrazole-Containing Pharmaceuticals

Compounds with tetrazole rings are widely utilized in drug design. Key comparisons include:

Key Differences :

- Losartan/Valsartan : These angiotensin receptor blockers (ARBs) prioritize biphenylmethyl groups and imidazole/valine motifs for receptor binding. The target compound replaces these with a benzofuran carboxamide, likely altering target specificity.

Benzofuran Derivatives

Benzofuran carboxamides are explored for diverse bioactivities. Notable analogs include:

Key Differences :

- Substituent Effects : The target compound lacks nitro or trifluoromethoxy groups, which in analogs enhance electron-withdrawing effects or metabolic stability. Its unmodified benzofuran may prioritize different binding interactions.

Carboxamide-Tetrazole Hybrids

Hybrid structures combining carboxamide and tetrazole functionalities are prevalent in medicinal chemistry:

Key Differences :

- Bridging Groups : The methyl bridge in the target compound may confer rigidity compared to hydrazone or sulfur linkages, influencing conformational stability.

Q & A

Q. How should conflicting data from biological assays be resolved?

- Methodology : Replicate assays across independent labs to rule out technical variability. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assay). Meta-analysis of dose-response curves and statistical rigor (e.g., Bayesian hierarchical modeling) clarifies reproducibility .

Methodological Notes

- Key Techniques : Prioritize PubChem data for physicochemical properties and for synthesis/analytical protocols.

- Contradictions : Alternative synthetic routes (e.g., thionyl chloride vs. DCC coupling) reflect context-dependent optimization rather than conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.